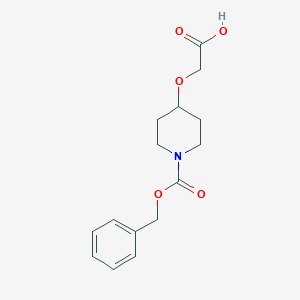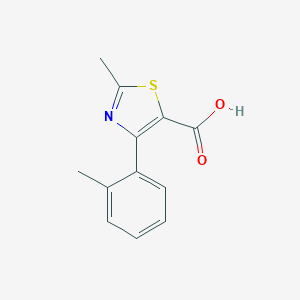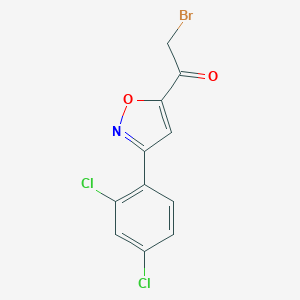
4-(1,2,4-Triazol-4-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,4-Triazol-4-yl)butanenitrile, also known as TBN or 4-TBN, is a chemical compound with the molecular formula C7H8N4. It is a white crystalline powder that is used in scientific research for various purposes.
Aplicaciones Científicas De Investigación
4-4-(1,2,4-Triazol-4-yl)butanenitrile has been used in scientific research for various purposes. It is commonly used as a building block for the synthesis of other compounds. It has also been used as a ligand for the preparation of metal complexes. Additionally, 4-4-(1,2,4-Triazol-4-yl)butanenitrile has been used as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 4-4-(1,2,4-Triazol-4-yl)butanenitrile is not well understood. However, it is believed that it interacts with metal ions and forms complexes. These complexes may have various biological and chemical properties that can be studied.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-4-(1,2,4-Triazol-4-yl)butanenitrile. However, it has been reported to have antimicrobial activity against various bacteria and fungi. Additionally, it has been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-4-(1,2,4-Triazol-4-yl)butanenitrile in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds or as a ligand for the preparation of metal complexes. However, one limitation is that there is limited information available on its biological properties, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 4-4-(1,2,4-Triazol-4-yl)butanenitrile. One direction is to investigate its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Another direction is to study its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of 4-4-(1,2,4-Triazol-4-yl)butanenitrile and its interactions with metal ions.
Conclusion
In conclusion, 4-(1,2,4-Triazol-4-yl)butanenitrile is a versatile compound that is used in scientific research for various purposes. Its synthesis method is well established, and it has been shown to have antimicrobial and antioxidant properties. However, there is limited information available on its biological properties, which may make it difficult to interpret experimental results. Further research is needed to fully understand the potential of 4-4-(1,2,4-Triazol-4-yl)butanenitrile in various applications.
Métodos De Síntesis
The synthesis of 4-4-(1,2,4-Triazol-4-yl)butanenitrile involves the reaction of 4-azido-1-butene with sodium cyanide in the presence of copper(I) iodide. This reaction results in the formation of 4-4-(1,2,4-Triazol-4-yl)butanenitrile as a white crystalline powder with a yield of 70-80%.
Propiedades
Número CAS |
172839-73-5 |
|---|---|
Nombre del producto |
4-(1,2,4-Triazol-4-yl)butanenitrile |
Fórmula molecular |
C6H8N4 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
4-(1,2,4-triazol-4-yl)butanenitrile |
InChI |
InChI=1S/C6H8N4/c7-3-1-2-4-10-5-8-9-6-10/h5-6H,1-2,4H2 |
Clave InChI |
HTDXVNJBJUXUGC-UHFFFAOYSA-N |
SMILES |
C1=NN=CN1CCCC#N |
SMILES canónico |
C1=NN=CN1CCCC#N |
Sinónimos |
4H-1,2,4-Triazole-4-butanenitrile(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)
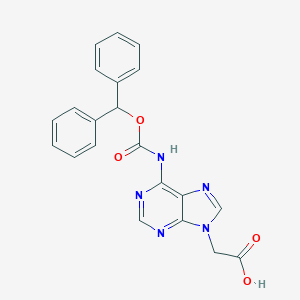
![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)
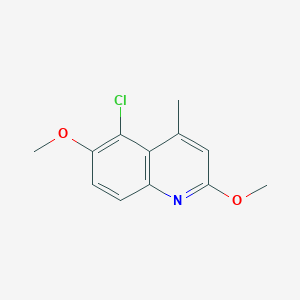
![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)
![[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B66849.png)

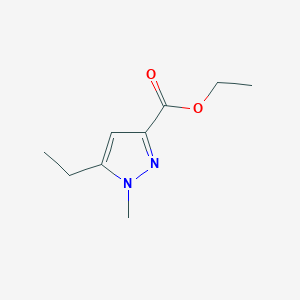
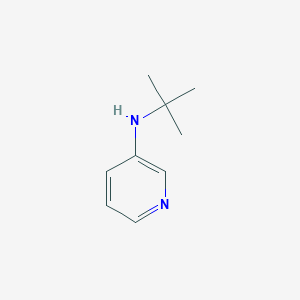
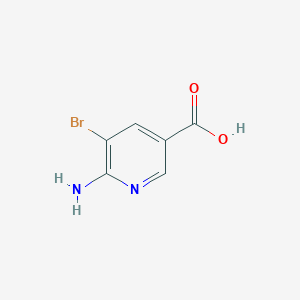
![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)
